molecular formula C28H19Br3O5 B11071773 (1E)-2-bromo-1-(4-bromophenyl)prop-1-en-1-yl 1-[(4-bromophenyl)carbonyl]-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate

(1E)-2-bromo-1-(4-bromophenyl)prop-1-en-1-yl 1-[(4-bromophenyl)carbonyl]-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate

Cat. No.: B11071773
M. Wt: 675.2 g/mol
InChI Key: ITCWJECYXNFHCJ-PXLXIMEGSA-N
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Description

(E)-2-BROMO-1-(4-BROMOPHENYL)-1-PROPENYL 1-(4-BROMOBENZOYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features multiple bromine atoms and a unique cyclopropachromene structure, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-BROMO-1-(4-BROMOPHENYL)-1-PROPENYL 1-(4-BROMOBENZOYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl and bromobenzoyl intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include brominating agents, catalysts, and solvents that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(E)-2-BROMO-1-(4-BROMOPHENYL)-1-PROPENYL 1-(4-BROMOBENZOYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the bromine atoms or other functional groups within the molecule.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated quinones, while reduction could produce debrominated derivatives.

Scientific Research Applications

(E)-2-BROMO-1-(4-BROMOPHENYL)-1-PROPENYL 1-(4-BROMOBENZOYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-BROMO-1-(4-BROMOPHENYL)-1-PROPENYL 1-(4-BROMOBENZOYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-BROMO-1-(4-BROMOPHENYL)-1-PROPENYL 1-(4-BROMOBENZOYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE is unique due to its complex structure and multiple bromine atoms, which confer distinct chemical properties and reactivity compared to simpler compounds like dichloroaniline and benzylamine.

Properties

Molecular Formula

C28H19Br3O5

Molecular Weight

675.2 g/mol

IUPAC Name

[(E)-2-bromo-1-(4-bromophenyl)prop-1-enyl] 1-(4-bromobenzoyl)-1-methyl-2-oxo-7bH-cyclopropa[c]chromene-1a-carboxylate

InChI

InChI=1S/C28H19Br3O5/c1-15(29)22(16-7-11-18(30)12-8-16)36-26(34)28-23(20-5-3-4-6-21(20)35-25(28)33)27(28,2)24(32)17-9-13-19(31)14-10-17/h3-14,23H,1-2H3/b22-15+

InChI Key

ITCWJECYXNFHCJ-PXLXIMEGSA-N

Isomeric SMILES

C/C(=C(/C1=CC=C(C=C1)Br)\OC(=O)C23C(C2(C)C(=O)C4=CC=C(C=C4)Br)C5=CC=CC=C5OC3=O)/Br

Canonical SMILES

CC(=C(C1=CC=C(C=C1)Br)OC(=O)C23C(C2(C)C(=O)C4=CC=C(C=C4)Br)C5=CC=CC=C5OC3=O)Br

Origin of Product

United States

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